{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol
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Overview
Description
“{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is a chemical compound with the CAS Number: 338982-27-7 . It has a molecular weight of 231.32 and its IUPAC name is {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is 1S/C13H13NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 .Physical And Chemical Properties Analysis
“{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is a solid substance . It has a melting point range of 121 - 124 degrees Celsius .Scientific Research Applications
Organic Synthesis Applications
Preparation and Transformations of Vinylogous Sulfonamides : The compound and its derivatives serve as key intermediates in the synthesis of complex structures, such as indolizidines. These structures are crucial for alkaloid synthesis, offering a pathway to develop potential pharmaceuticals. The research demonstrates the utility of these compounds in creating sulfone-substituted indolizines through cyclisation and further transforming them into beta-sulfonyl amines and enaminones through reduction and hydrogenolysis, respectively (Michael et al., 2004).
Synthesis of Aryl-Sulfanylthienopyridines : A three-step synthesis procedure highlights the use of related compounds to produce 3-aryl-2-sulfanylthienopyridines, which are valuable for their potential biological activities and as building blocks in organic chemistry (Kobayashi et al., 2013).
Photoreaction Studies
- The photoreaction behavior of compounds similar to "{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol" in acidic methanolic solutions reveals intricate details about their reactivity under UV irradiation. This information is crucial for understanding their role in photochemical synthesis and the development of photo-responsive materials (Sugiyama et al., 1984).
Material Science Applications
- Metal-Free Reduction of Nitro Aromatic Compounds : Demonstrates the application of (2-pyridyl)phenyl methanol as a hydrogen donor for the reduction of nitro aromatic compounds, a crucial step in the production of various materials and chemicals (Giomi et al., 2011).
Catalysis
- Catalytic Methylation of Pyridines : Research into catalytic methods for the methylation of pyridines using methanol and formaldehyde as reagents expands the toolkit for modifying pyridine rings, a common feature in many pharmaceuticals and organic materials. This work offers new pathways for direct methyl group introduction onto aromatic rings, a valuable trait for drug discovery and development (Grozavu et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXCFLONDAMSEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377139 |
Source
|
Record name | {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
CAS RN |
338982-27-7 |
Source
|
Record name | {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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